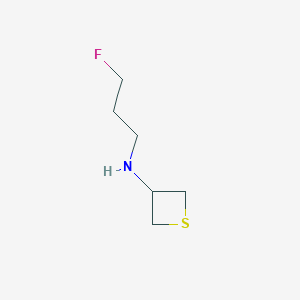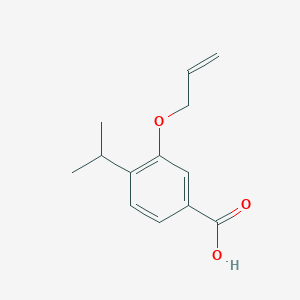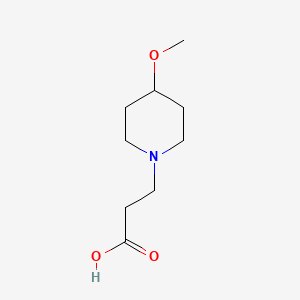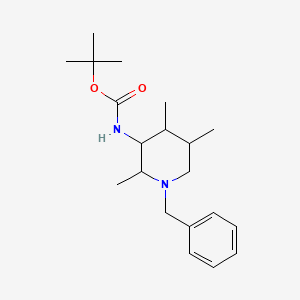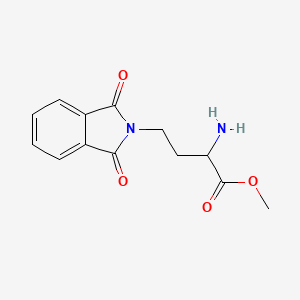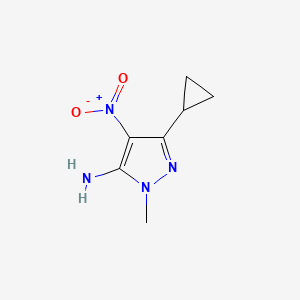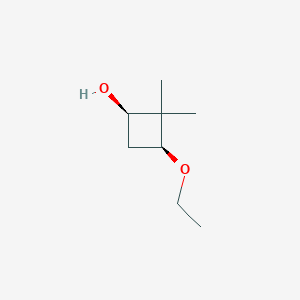
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol: is an organic compound with the molecular formula C8H16O2 It is a cyclobutanol derivative characterized by the presence of an ethoxy group and two methyl groups on the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of 2,2-dimethyl-3-buten-1-ol with ethyl alcohol in the presence of a strong acid catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclobutanol derivatives
Scientific Research Applications
cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol
- 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
- (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
Comparison: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its cis configuration, which can influence its chemical reactivity and interactions with other molecules. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the ethoxy group also distinguishes it from other cyclobutanol derivatives, providing unique opportunities for functionalization and application in various fields.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
SNZVOCZNCMCBKA-RQJHMYQMSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@H](C1(C)C)O |
Canonical SMILES |
CCOC1CC(C1(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


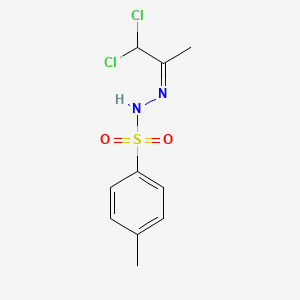
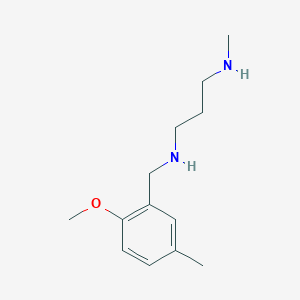
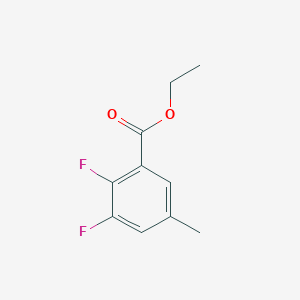
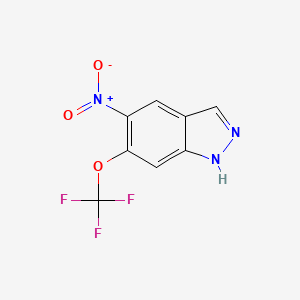
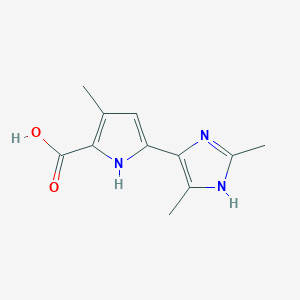
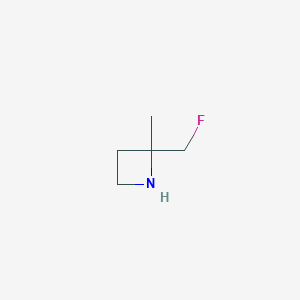
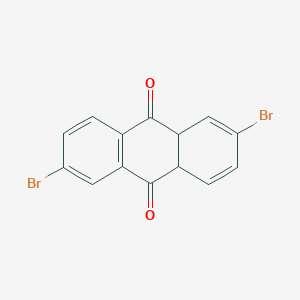
![3-Bromo-7-chlorobenzo[d]isoxazole](/img/structure/B13021900.png)
